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Abstract

This technical guide provides a comprehensive overview of 4-Bromopropofol (4-bromo-2,6-
diisopropylphenol), a halogenated analog of the widely used anesthetic, propofol. Designed
for researchers, medicinal chemists, and drug development professionals, this document
details the molecule's chemical structure, molecular weight, and key physicochemical
properties. Furthermore, it outlines a robust, logical synthetic pathway and provides an expert
analysis of the expected spectroscopic signatures (Mass Spectrometry and NMR) essential for
its identification and characterization. The guide concludes with a summary of its known
biological activities and potential therapeutic applications, establishing 4-Bromopropofol as a
significant molecule in the exploration of novel therapeutics.

Introduction and Scientific Context

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid
onset and short duration of action. The structural modification of this core scaffold offers a
fertile ground for developing new chemical entities with unique pharmacological profiles. 4-
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Bromopropofol emerges from this paradigm, representing a targeted modification where a
bromine atom is introduced at the para-position of the phenol ring. This substitution critically
alters the molecule's electronic and lipophilic properties, leading to a distinct biological activity
profile. Notably, research has indicated that 4-Bromopropofol may function as a muscle
relaxant and analgesic by activating glycine receptors, a mechanism distinct from the primary
GABAergic activity of propofol.[1] This suggests its potential as a lead compound for
developing non-sedative therapeutics for conditions like chronic pain and movement disorders.
[1] This guide serves to consolidate the foundational chemical knowledge of 4-Bromopropofol,
providing an essential resource for its synthesis, identification, and further investigation.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and associated
properties. 4-Bromopropofol is systematically named 4-bromo-2,6-di(propan-2-yl)phenol.[2] Its
identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) number: 2432-03-
3.[2]

Data Presentation: Key Physicochemical Properties

The following table summarizes the essential computed physicochemical properties of 4-
Bromopropofol, providing a quantitative basis for experimental design, such as selecting
appropriate solvent systems or predicting membrane permeability.
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Property Value Source

Molecular Formula C12H17BrO PubChem CID 10422572[2]
Molecular Weight 257.17 g/mol PubChem CID 10422572[2]
Exact Mass 256.04628 Da PubChem CID 10422572[2]
XLogP3-AA 4.5 PubChem CID 10422572[2]
Hydrogen Bond Donor Count 1 PubChem CID 10422572[2]
Hydrogen Bond Acceptor

Count 1 PubChem CID 10422572[2]
Rotatable Bond Count 2 PubChem CID 10422572[2]
Topological Polar Surface Area  20.2 A2 PubChem CID 10422572[2]

Molecular Structure Analysis

The chemical structure of 4-Bromopropofol is foundational to its properties and function. It is
composed of a central phenol ring, which is a benzene ring substituted with a hydroxyl (-OH)
group. The key features are:

e Phenolic Core: The hydroxyl group is a critical functional group, capable of acting as a
hydrogen bond donor and imparting weakly acidic properties.

¢ Ortho-Diisopropyl Substitution: Two bulky isopropyl groups, -CH(CHs)2, are positioned at
carbons 2 and 6 (ortho to the hydroxyl group). This steric hindrance is a defining feature of
the propofol scaffold, influencing receptor binding and metabolic stability.

e Para-Bromo Substitution: A bromine atom is located at carbon 4 (para to the hydroxyl group).
This halogenation significantly increases the molecule's molecular weight and modifies its
lipophilicity and electronic character.

Mandatory Visualization: 2D Chemical Structure of 4-
Bromopropofol

Caption: 2D structure of 4-bromo-2,6-diisopropylphenol.
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Proposed Synthetic Pathway

While specific literature detailing the synthesis of 4-Bromopropofol is sparse, a logical and
efficient synthesis can be readily designed based on established principles of organic
chemistry. The most direct approach is the electrophilic bromination of the commercially
available precursor, propofol (2,6-diisopropylphenaol).

Causality Behind Experimental Choices: The hydroxyl group of a phenol is a strongly
activating, ortho, para-directing group for electrophilic aromatic substitution. In the case of
propofol, the two bulky isopropyl groups at the ortho positions provide significant steric
hindrance. This effectively blocks reaction at these sites, making the unsubstituted para
position the sole, highly favored site for electrophilic attack. N-Bromosuccinimide (NBS) is
selected as the brominating agent due to its ability to provide a low, steady concentration of
electrophilic bromine (Br+), which minimizes side reactions often associated with using
elemental bromine (Brz2), such as over-bromination. Acetonitrile is a suitable polar aprotic
solvent for this reaction.

Experimental Protocols: Synthesis via Electrophilic
Bromination

Reaction: 2,6-diisopropylphenol - 4-bromo-2,6-diisopropylphenol
Materials:

e 2,6-diisopropylphenol (Propofol) (1.0 eq)

¢ N-Bromosuccinimide (NBS) (1.05 eq)

o Acetonitrile (CHsCN), anhydrous

» Deionized Water

o Saturated Sodium Thiosulfate (Na2S203) solution

o Saturated Sodium Bicarbonate (NaHCOs) solution

e Brine (Saturated NaCl solution)
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o Ethyl Acetate

¢ Anhydrous Magnesium Sulfate (MgSOa)

e Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:

o Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add
2,6-diisopropylphenol (1.0 eq). Dissolve the phenol in anhydrous acetonitrile (approx. 5-10
mL per gram of phenol).

o Cooling: Place the flask in an ice-water bath and stir the solution until the internal
temperature reaches 0-5 °C.

o Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous
acetonitrile and add it to a dropping funnel. Add the NBS solution dropwise to the stirred
phenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10
°C.

e Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1
hour, then warm to room temperature. The reaction progress can be monitored by Thin Layer
Chromatography (TLC) until the starting material is consumed.

e Workup - Quenching: Upon completion, quench the reaction by adding a small volume of
saturated sodium thiosulfate solution to consume any unreacted bromine.

o Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate
and wash sequentially with deionized water, saturated sodium bicarbonate solution, and
finally, brine.

e Drying and Concentration: Dry the separated organic layer over anhydrous magnesium
sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the
crude product.

« Purification: The resulting crude 4-Bromopropofol can be purified by flash column
chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
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Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the unambiguous structural confirmation of a
synthesized molecule. While experimental spectra are not widely published, the expected *H
NMR, 8C NMR, and Mass Spectrum can be reliably predicted based on the known structure.

Mass Spectrometry

The most telling feature in the mass spectrum of 4-Bromopropofol will be the isotopic signature
of bromine. Bromine has two major isotopes, 7°Br and 8!Br, in nearly equal natural abundance
(~51% and ~49%, respectively).[3] This results in a characteristic pattern for the molecular ion.

e Molecular lon (M*): A pair of peaks of nearly equal intensity will be observed.
o One peak corresponding to the molecule containing the 7°Br isotope at m/z = 256.05.

o Asecond peak (the M+2 peak) corresponding to the molecule containing the 8Br isotope
at m/z = 258.05.

o Fragmentation: A prominent fragment would likely be the loss of the bromine atom, leading to
a peak at m/z = 177, corresponding to the [C12H170]* fragment.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon and hydrogen framework of the molecule.[4][5]

1H NMR (Proton NMR): Due to the molecule's symmetry, the tH NMR spectrum is expected to
be relatively simple.
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Signal
Assignment

Predicted o
(ppm)

Multiplicity

Integration

Rationale

~45-5.5

Singlet (s)

1H

Phenolic proton,
chemical shift
can vary with
concentration

and solvent.

~7.0-7.3

Singlet (s)

2H

Two equivalent
aromatic protons
at C3 and C5.
They appear as
a singlet as they
have no adjacent
proton

neighbors.

-CH(CH3s)2

~3.0-34

Septet (sept)

2H

Two equivalent
methine protons
of the isopropyl
groups, split by
the 6 adjacent
methyl protons
(n+1=7).

-CH(CH3)2

~12-14

Doublet (d)

12H

Twelve
equivalent
methyl protons
from the two
isopropy! groups,
split by the single
adjacent methine

proton (n+1 = 2).

13C NMR: The spectrum will show distinct signals for each chemically non-equivalent carbon

atom.
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Signal Assignment Predicted & (ppm) Rationale

Aromatic carbon attached to
C-OH (C1) 150 - 155 the highly electronegative

oxygen.

Aromatic carbons bearing the

C-CH (C2, C6) 140 - 145 _

isopropyl groups.

Aromatic carbons bearing
C-H (C3, C5) 125-130

hydrogen atoms.

Aromatic carbon attached to
C-Br (C4) 115-120 ]

bromine (heavy atom effect).

Methine carbon of the
-CH(CHs)2 26 - 30 _

isopropyl group.

Methyl carbons of the isopropyl
-CH(CHs)2 22 -25 Y Propy

group.

Known Biological Activity and Research
Applications

The primary interest in 4-Bromopropofol stems from its distinct pharmacological profile
compared to its parent compound, propofol. Studies have shown that at sub-anesthetic
concentrations, 4-Bromopropofol can reduce the action potential activity of spinal neurons.[1]
This effect is mediated through the activation of strychnine-sensitive glycine receptors,
generating a tonic inhibitory current.[1]

This mechanism is significant because impaired glycine receptor function is implicated in
chronic pain states and movement disorders. By selectively enhancing glycinergic inhibition in
the spinal cord, 4-Bromopropofol presents a potential therapeutic strategy. Its activity suggests
it could serve as a chemical scaffold for the development of novel, non-sedative, and non-
addictive muscle relaxants and analgesics, particularly for conditions such as lower back pain.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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